molecular formula C8H8BrNO3 B8333155 Methyl 6-amino-3-bromo-2-hydroxybenzoate

Methyl 6-amino-3-bromo-2-hydroxybenzoate

Cat. No. B8333155
M. Wt: 246.06 g/mol
InChI Key: MDUZGWUKMGQUIG-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of Example 385C (˜18 g) in methanol (400 mL) was heated to reflux for 2 hours and then purified on a silica gel column with 20% ethyl acetate in hexanes to provide the desired product (3.95 g, 29.8% yield for three steps). 1H NMR (DMSO-d6) δ 3.90 (s, 3H), 6.22 (d, 1H), 6.60 (s, 2H), 7.30 (d, 1H), 11.70 (s, 1H); MS (DCI/NH3) m/e 246, 248 (M+H)+.
Name
mixture
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
29.8%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=O)[O:8][C:7](=[O:12])[C:6]=2[C:13]=1[OH:14]>CO>[NH2:10][C:5]1[C:6]([C:7]([O:8][CH3:9])=[O:12])=[C:13]([OH:14])[C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
mixture
Quantity
18 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(OC(N2)=O)=O)C1O
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column with 20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)OC)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 29.8%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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